2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
CAS No.: 2548990-51-6
Cat. No.: VC11825915
Molecular Formula: C16H16F3N5OS
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548990-51-6 |
|---|---|
| Molecular Formula | C16H16F3N5OS |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | (4-methylthiadiazol-5-yl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone |
| Standard InChI | InChI=1S/C16H16F3N5OS/c1-9-14(26-22-21-9)15(25)24-5-4-10-7-23(8-12(10)24)13-3-2-11(6-20-13)16(17,18)19/h2-3,6,10,12H,4-5,7-8H2,1H3 |
| Standard InChI Key | ILBIIAHXALHNMX-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
| Canonical SMILES | CC1=C(SN=N1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Introduction
2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, and incorporates multiple heteroatoms such as nitrogen and sulfur, which contribute to its chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps, including coupling reactions facilitated by palladium or copper catalysts. These reactions are usually conducted in organic solvents at elevated temperatures to enhance yield and purity.
Potential Biological Activities and Applications
This compound has potential applications in medicinal chemistry as a lead compound for drug development due to its unique structural features. Research is ongoing to optimize its structure for enhanced biological activity and lower toxicity profiles. Experimental studies are necessary to elucidate the precise mechanisms and confirm biological activity through assays and binding studies.
Research Findings and Future Directions
While specific biological activity data for 2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine are not detailed in the available literature, compounds with similar structural features often exhibit promising pharmacological properties. For instance, thiadiazole derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects . The trifluoromethyl group can enhance the compound's lipophilicity and metabolic stability, which are desirable traits for drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume